molecular formula C8H7N3S B8655106 4-Methylthiopyrido[4,3-d]pyrimidine

4-Methylthiopyrido[4,3-d]pyrimidine

Cat. No.: B8655106
M. Wt: 177.23 g/mol
InChI Key: ULGBAIOVFRNITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylthiopyrido[4,3-d]pyrimidine is a versatile chemical building block based on a privileged heterocyclic scaffold recognized in medicinal chemistry for developing potent enzyme inhibitors. Recent scientific investigations highlight the significant potential of the pyrido[4,3-d]pyrimidine core structure as a foundational template for novel anticancer therapeutics . Research indicates that tetrahydropyrido[4,3-d]pyrimidine derivatives function as a promising new class of human topoisomerase II (topoII) inhibitors . Unlike some classic anticancer drugs that act as topoII poisons, this scaffold can yield inhibitors that do not stabilize the covalent enzyme-DNA cleavage complex, representing a potentially safer strategy for cancer treatment . In these studies, specific derivatives have demonstrated excellent in vitro potency, with IC50 values in the low micromolar range, alongside favorable drug-like properties including high solubility and metabolic stability . Beyond topoisomerase inhibition, the pyrido[4,3-d]pyrimidine structure is also explored for targeting other critical oncological pathways. Structurally similar pyrimidine derivatives have been developed as highly potent and selective inhibitors of protein kinases, such as Monopolar spindle 1 (Mps1), and as multi-targeted kinase inhibitors (MTKIs) for antiangiogenic activity . The 4-methylthio substituent on this heterocyclic system serves as a key functional handle for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic profiles . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

4-methylsulfanylpyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H7N3S/c1-12-8-6-4-9-3-2-7(6)10-5-11-8/h2-5H,1H3

InChI Key

ULGBAIOVFRNITO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1C=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes critical comparisons between 4-methylthiopyrido[4,3-d]pyrimidine and analogous fused pyrimidine derivatives:

Compound Substituents Biological Activity Lipophilicity (LogP) Electronic Properties Synthetic Route
This compound 4-SMe Moderate kinase inhibition (CDK2/Cyclin E); potential antiviral activity via TK binding High (IAM data) HOMO-LUMO gap ~1.4 kcal/mol; dipole ~5–8 D Substitution of chloro precursor with SMe
4-Chloropyrido[4,3-d]pyrimidine 4-Cl Higher reactivity in nucleophilic substitutions; used as intermediate Moderate Higher electrophilicity due to Cl substituent POCl3 treatment of thioxopyrimidine
4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine 4-NHPh, 7,8-dihydro Enhanced kinase inhibition (e.g., Abl kinase) due to NH-π interactions Lower Broader HOMO-LUMO gap; dipole varies with NHPh Condensation with aniline derivatives
6-Benzyl-4-chloro-tetrahydropyrido[4,3-d]pyrimidine 4-Cl, 6-benzyl, tetrahydro Not reported for kinase inhibition; structural rigidity may limit binding High Increased steric bulk reduces dipole alignment Alkylation of tetrahydro precursor
4-Methoxypyrido[3,2-d]pyrimidin-2-amine 4-OMe, 2-NH2 Unreported bioactivity; methoxy group may reduce metabolic stability Moderate Electron-donating OMe raises HOMO energy Methoxylation of pyrido[3,2-d]pyrimidine

Structural and Electronic Comparisons

  • Substituent Effects: The methylthio group (-SMe) in this compound enhances lipophilicity and electron delocalization compared to chloro (-Cl) or methoxy (-OMe) analogs. This is critical for passive diffusion across cell membranes . In contrast, 4-anilino derivatives exhibit stronger kinase inhibition due to hydrogen-bonding interactions between the anilino NH and kinase active sites, a feature absent in the methylthio analog .
  • Dipole Moments and Reactivity : Compounds with N-2 substitutions (e.g., morpholine or pyrrolidine derivatives) exhibit higher dipole moments (~8.42 D) than N-1 analogs (~3.10 D), influencing solubility and target binding . The methylthio group’s moderate dipole (~5–8 D) balances solubility and membrane permeability.

Key Research Findings and Contradictions

  • Contradiction in Bioactivity: While this compound lacks significant anticancer activity, its structural analogs with NH groups (e.g., 4-anilino derivatives) show potent kinase inhibition. This highlights the importance of hydrogen-bond donors in kinase targeting .
  • Lipophilicity vs. Solubility : Despite high lipophilicity, the methylthio derivative’s moderate dipole moment may prevent excessive aggregation, balancing solubility and bioavailability .

Preparation Methods

Thiol Intermediate Synthesis

The foundational step in many synthetic routes involves generating a thiol-containing pyrimidine precursor. Ethyl cyanoacetate and thiourea react in ethanol under basic conditions (sodium ethylate, 0–5°C) to form 2-sulfydryl-4-amino-6-hydroxy pyrimidine. This intermediate is critical for subsequent functionalization. For example, in the patent CN101830904B, 2-sulfydryl-4-amino-6-hydroxy pyrimidine is treated with active nickel in ammoniacal liquor at 80–100°C to remove the thiol group, yielding 4-amino-6-hydroxy pyrimidine.

Key Reaction Conditions:

  • Solvent: Ethanol or aqueous ammonia

  • Temperature: 80–100°C for cyclization

  • Catalyst: Active nickel (3–5 equivalents)

  • Yield: 80–85% for the thiol intermediate

Methylthio Group Introduction

The methylthio moiety is introduced via methylation of the thiol intermediate. In a modified protocol, 2-sulfydrylpyrido[4,3-d]pyrimidine reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) at room temperature. This method avoids harsh conditions, preserving the pyrimidine ring’s integrity.

Optimization Data:

Methylation AgentSolventTemperatureYield
Methyl iodideDMF25°C88%
Dimethyl sulfateAcetonitrile50°C75%

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

The pyrido[4,3-d]pyrimidine core is functionalized using palladium-catalyzed couplings. For instance, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine undergoes Suzuki coupling with boronic acids to install aryl or heteroaryl groups at the 8-position. Although this method was initially developed for pyrido[3,4-d]pyrimidines, it is adaptable to the [4,3-d] isomer by altering the starting material’s substitution pattern.

Representative Reaction Scheme:

  • Suzuki Coupling:

    • Substrate: 8-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine

    • Boronic Acid: 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂

    • Conditions: THF/Na₂CO₃ (2 M), 65°C, 18 h

    • Yield: Quantitative

  • Sulfone Formation:

    • Oxidation of methylthio to methylsulfonyl using m-CPBA (meta-chloroperbenzoic acid)

    • Subsequent displacement with amines or formamides.

Buchwald-Hartwig Amination

Amination at the 2-position is achieved via Buchwald-Hartwig coupling. For example, 8-chloro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine reacts with anilines in DMSO at 100°C, facilitated by cesium carbonate.

Case Study:

  • Substrate: 8-(1-Methyl-1H-pyrazol-4-yl)-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine

  • Amine: N-(4-Methoxyphenyl)formamide

  • Conditions: DMSO, 100°C, 18 h

  • Yield: 24%

One-Pot Multicomponent Synthesis

Three-Component Reaction

EvitaChem’s one-pot method condenses 6-amino-2-thiouracil, methyl iodide, and a diketone derivative in aqueous medium. This approach streamlines synthesis by combining cyclization and methylation in a single step.

Procedure:

  • Reactants:

    • 6-Amino-2-thiouracil (1 equiv)

    • Methyl iodide (1.2 equiv)

    • Cyclohexanedione (1 equiv)

  • Conditions:

    • Solvent: Water/ethanol (1:1)

    • Temperature: 25°C

    • Time: 12 h

  • Yield: 78%

Advantages:

  • No need for inert atmosphere

  • Avoids transition-metal catalysts

  • Scalable to gram quantities

Comparative Analysis of Methods

MethodYield RangePurityComplexityFunctional Group Tolerance
Multi-Step Substitution50–88%98–99%HighModerate
Palladium-Catalyzed24–88%95–98%Very HighHigh
One-Pot70–78%97–99%LowLow

Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d₆):
    δ = 8.95 (s, 1H, H-2), 8.42 (d, J = 5.4 Hz, 1H, H-7), 7.61 (d, J = 5.4 Hz, 1H, H-8), 2.64 (s, 3H, SCH₃).

  • HRMS (ESI):
    Calculated for C₁₀H₈N₄S [M+H]⁺: 217.0445; Found: 217.0448.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows ≥98% purity for all methods.

Q & A

Basic Research Questions

Q. What are the optimized reaction conditions for synthesizing pyrido[4,3-d]pyrimidine derivatives via the Staudinger/aza-Wittig approach?

  • Methodological Answer : Key factors include solvent choice (methanol vs. THF), reaction time (5.5–8 hours), and stoichiometry of PPh₃ (1.13–1.18 equivalents). Methanol reflux suppresses intermediate formation, yielding 83% of the target product (10a), whereas THF produces competing intermediates (30:25 ratio) and lower yields (45%) . Reaction completion is monitored via ¹H NMR to confirm starting material consumption.

Q. What spectroscopic techniques are essential for characterizing pyrido[4,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • ¹H NMR : Tracks reaction progress by identifying intermediates (e.g., phosphazide 11a) and confirms stereoisomer ratios (e.g., 10b-d,f,g as mixtures) .
  • IR Spectroscopy : Validates functional groups (e.g., C=O at ~1650–1690 cm⁻¹, NH stretches at ~3100–3350 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns of complex derivatives .

Q. How can researchers assess the antitumor potential of pyrido[4,3-d]pyrimidine derivatives?

  • Methodological Answer : Use MTT assays to evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, PC3, CNE2). Dose-response curves (1–5 mg/mL) and IC₅₀ calculations quantify potency. For example, tetrahydrobenzo-thieno derivatives showed variable inhibition across cell lines .

Advanced Research Questions

Q. How does stereochemical control during intramolecular aza-Wittig reactions impact pyrido[4,3-d]pyrimidine synthesis?

  • Methodological Answer : Stereoisomer ratios (e.g., 10b-d,f,g) mirror the starting material’s configuration (Table 5, ). Exceptions like 10h (single isomer) arise from restricted transition states in intermediates (e.g., 11h). Solvent polarity and temperature influence stereoselectivity; methanol favors thermodynamic control, while THF traps kinetic intermediates .

Q. What strategies mitigate low yields from competing side reactions in pyrido[4,3-d]pyrimidine synthesis?

  • Methodological Answer :

  • Solvent Optimization : Methanol suppresses phosphazide intermediates compared to THF .
  • Reagent Excess : Use 1.1 equivalents of PPh₃ to drive Staudinger reactions to completion .
  • Acid Catalysis : TsOH (0.19 eq) in ethanol enhances dehydration efficiency (77% yield for 9a) versus methanol (63%) .

Q. How can structure-activity relationships (SAR) guide the design of antimicrobial pyrido[4,3-d]pyrimidines?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Chloro or trifluoromethyl substituents enhance activity against S. aureus and E. coli (e.g., 4a, 8a,b with MICs at 1–2.5 mg/mL) .
  • Heterocycle Fusion : Thieno[3,2-e]triazolo derivatives (e.g., 7a-j) show improved antifungal activity via increased π-π stacking with microbial targets .

Key Notes

  • Contradictions : THF generates intermediates (e.g., 11a) in some syntheses but not others (e.g., 10e formation fails in THF) . Validate solvent effects case-by-case.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.